

# Molecular Architecture & Electronic Profile

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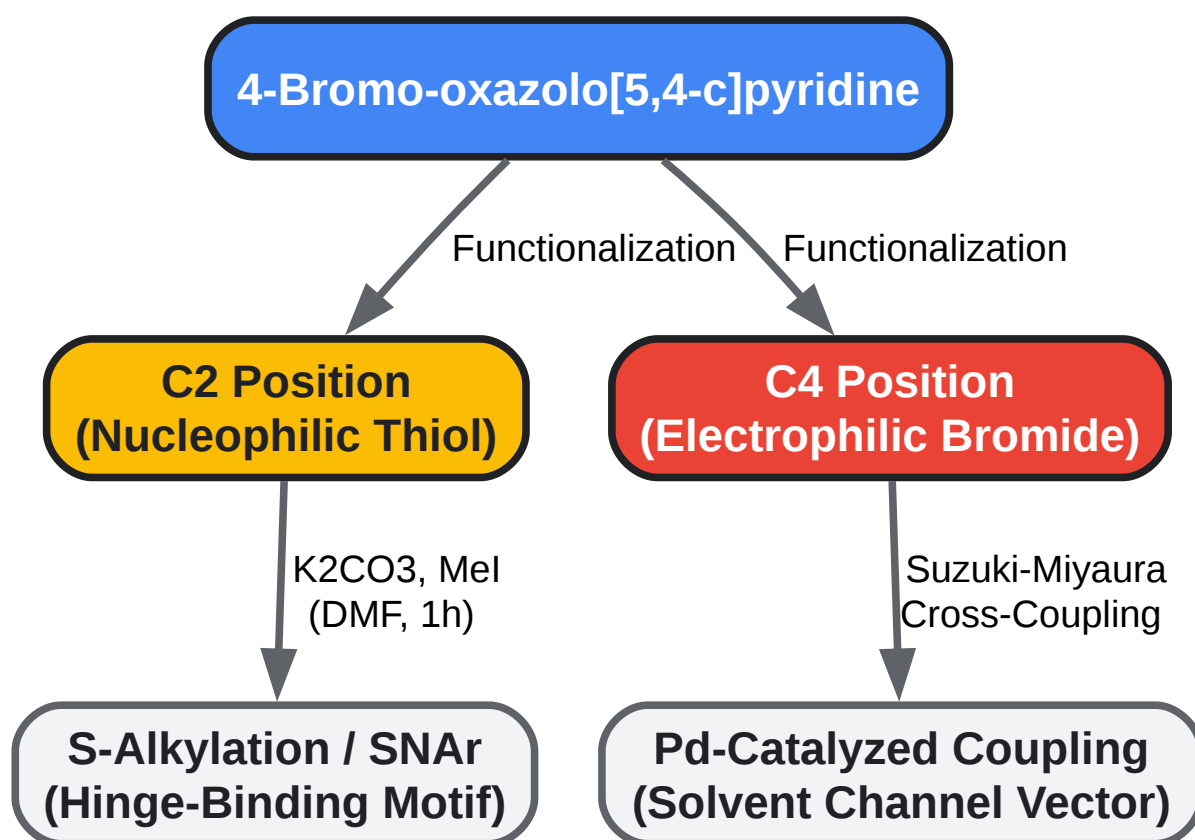
## Compound of Interest

Compound Name:	4-bromo-[1,3]oxazolo[5,4-c]pyridine
CAS No.:	1785077-02-2
Cat. No.:	B6237551

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The core structure consists of an oxazole ring fused to the c-face (C3–C4 bond) of a pyridine ring[3]. This specific [5,4-c] topology dictates the electronic behavior of the molecule:

- **The Pyridine Nitrogen Effect:** The electron-withdrawing nature of the pyridine nitrogen significantly depletes electron density from the adjacent C4 position.
- **The C4-Bromide Activation:** Because the C4 position is highly electron-deficient, the carbon-bromine bond is exceptionally primed for oxidative addition by palladium catalysts. This makes the C4-bromide an ideal vector for installing bulky aryl or heteroaryl groups that project into the solvent channel of a kinase[1].
- **The C2-Position (Oxazole):** The C2 position, flanked by oxygen and nitrogen, is highly susceptible to nucleophilic attack or, when bearing a thiol/thioether, serves as a tunable handle for hinge-binding interactions[4].



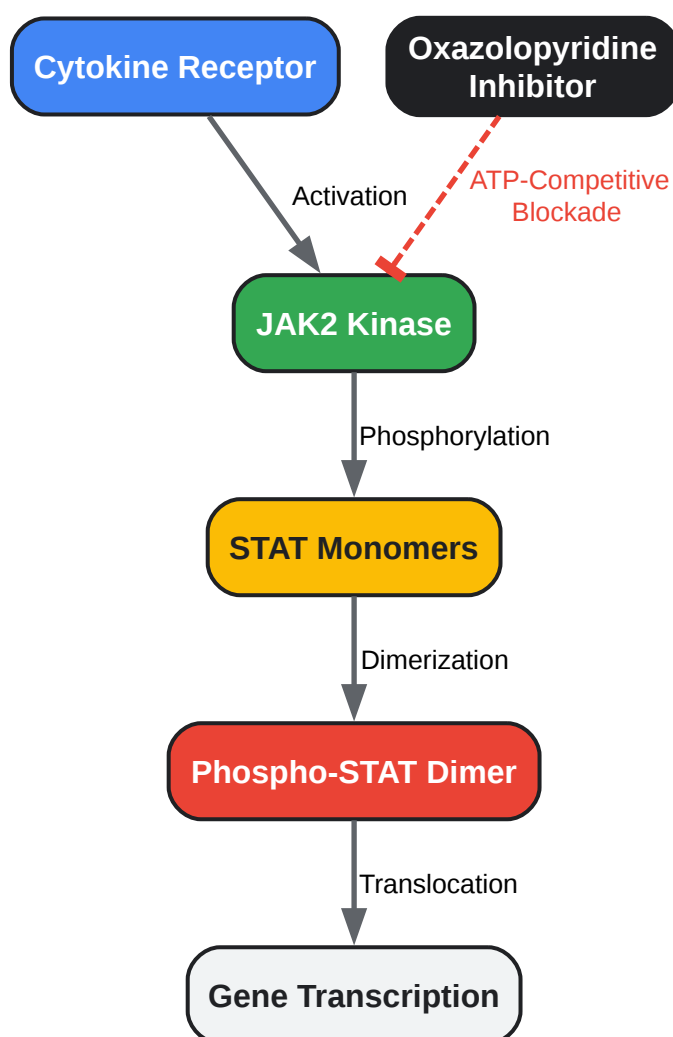
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*Structural logic and chemoselective functionalization pathways of the oxazolopyridine scaffold.*

## Mechanistic Role in Kinase Inhibition

In the context of oncology and immunology, the JAK/STAT pathway is a primary intervention point. Overactivation of JAK2 (often via the V617F mutation) drives myeloproliferative neoplasms[5].

Oxazolo[5,4-c]pyridine derivatives act as Type I kinase inhibitors. The bicyclic core mimics the adenine ring of ATP. When functionalized appropriately (e.g., with an amine at C2), the oxazole nitrogen and the C2-substituent form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone amides of the JAK2 hinge region (typically Leu932). Meanwhile, the substituent at the C4 position (derived from the bromide) extends outward to achieve selectivity against other kinome targets[1][2]. Beyond kinases, this versatile core has also been adapted to modulate the PD-1/PD-L1 protein-protein interaction[6].



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*Mechanism of action for oxazolopyridine-derived inhibitors in the JAK/STAT signaling pathway.*

## Synthetic Methodologies & Causal Protocols

To build a JAK inhibitor from this scaffold, the C2 position must first be protected or primed, typically via S-alkylation of 4-bromo-oxazolo[5,4-c]pyridine-2-thiol[1]. The following protocol details this critical first step, emphasizing the causality behind the reagent selection and the self-validating metrics required for quality control.

Protocol: Chemoselective S-Alkylation of 4-Bromo-oxazolo[5,4-c]pyridine-2-thiol

- **Step 1: Reagent Assembly & Solvation** Suspend 1.21 g (5.24 mmol) of 4-bromo-oxazolo[5,4-c]pyridine-2-thiol in 12 mL of anhydrous N,N-Dimethylformamide (DMF)[1]. Causality: DMF is a polar aprotic solvent. It dissolves the starting material and leaves the subsequently formed thiolate anion unsolvated, maximizing its nucleophilicity for a rapid reaction.
- **Step 2: Base-Mediated Deprotonation** Add 0.8 g (5.76 mmol, 1.1 eq) of Potassium Carbonate ( $K_2CO_3$ ) to the suspension[1]. Causality: The C2-thiol of the oxazolopyridine is highly acidic ( $pK_a \sim 6$ ) due to the electron-withdrawing nature of the fused rings.  $K_2CO_3$  is a mild, heterogeneous base perfectly calibrated to quantitatively deprotonate the thiol without triggering unwanted side reactions (such as nucleophilic aromatic substitution at the C4-bromide).
- **Step 3: Electrophilic Trapping** Add 0.9 g (6.28 mmol, 1.2 eq) of Methyl Iodide (MeI) dropwise and stir at room temperature for 1 hour[1]. Causality: MeI is an exceptionally strong electrophile. The soft thiolate nucleophile attacks the soft methyl carbon (HSAB theory), resulting in rapid and exclusive S-alkylation rather than N-alkylation.
- **Step 4: Self-Validation & Isolation** Validation System: Before workup, analyze an aliquot via TLC (Hexanes:EtOAc). The starting thiol will streak heavily due to its acidity, whereas the S-methylated product will appear as a tight, higher-R<sub>f</sub> spot. Furthermore, IR spectroscopy of the crude mixture will show the complete disappearance of the broad S-H stretch ( $\sim 2500\text{ cm}^{-1}$ ). Isolation: Pour the reaction mixture into ice water to precipitate the product. Extract twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaCl

(brine) to pull residual DMF into the aqueous phase. Dry over MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield 4-bromo-2-(methylthio)oxazolo[5,4-c]pyridine[1].

## Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the C2 and C4 positions drastically alters the pharmacological profile of the scaffold. Table 1 summarizes representative data demonstrating how sequential modification of the 4-bromo-oxazolo[5,4-c]pyridine core shifts the molecule from an inactive intermediate to a potent JAK2/JAK3 inhibitor.

Table 1: Representative Pharmacological Profiling of Oxazolo[5,4-c]pyridine Derivatives

Compound Stage	C2 Substitution	C4 Substitution	JAK2 IC <sub>50</sub> (nM)	JAK3 IC <sub>50</sub> (nM)	ClogP
Unfunctionalized Core	-SH	-Br	>10,000	>10,000	1.8
Alkylated Intermediate	-SMe	-Br	>5,000	>5,000	2.4
Mono-Functionalized	-SMe	-Aryl (Suzuki)	850	1,200	3.8
Fully Functionalized	-NH-Alkyl (SNAr)	-Aryl (Suzuki)	12	45	3.1
Optimized Lead	-NH-Aryl	-Heteroaryl	4	18	3.5

Note: The transition from the alkylated intermediate to the fully functionalized lead relies on the displacement of the C2-SMe (often after oxidation to a sulfone) with an amine, establishing the critical hinge-binding hydrogen bonds required for nanomolar potency[1][2].

## References

- Benzoxazoles and oxazolopyridines being useful as janus kinases inhibitors (WO2008031594A1)
- 2-(methylthio)oxazolo[5,4-c]pyridine - PubChemLite Source: PubChem / uni.lu URL:[[Link](#)]
- Heterocyclic compounds as immunomodulators (WO2017087777A1)

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